molecular formula C10H8N2O4S B14899222 1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione

1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione

Cat. No.: B14899222
M. Wt: 252.25 g/mol
InChI Key: RORWTTKRWXIHGJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione is a substituted imidazolidine-trione derivative featuring a thiophen-2-yl group linked via a 2-oxoethyl moiety. The thiophene substituent introduces unique electronic and steric properties, distinguishing it from analogs with benzothiazole or aryl groups.

Properties

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

1-methyl-3-(2-oxo-2-thiophen-2-ylethyl)imidazolidine-2,4,5-trione

InChI

InChI=1S/C10H8N2O4S/c1-11-8(14)9(15)12(10(11)16)5-6(13)7-3-2-4-17-7/h2-4H,5H2,1H3

InChI Key

RORWTTKRWXIHGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=O)N(C1=O)CC(=O)C2=CC=CS2

Origin of Product

United States

Chemical Reactions Analysis

1-Methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key structural analogs of the target compound include:

  • Benzothiazole derivatives : e.g., 1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d) .
  • Aryl-substituted derivatives : e.g., 1-(4-chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3e) .
  • Thiophene derivatives : e.g., 1-[2-(thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione (discontinued commercial product) .
Table 1: Structural Comparison
Compound Substituent R₁ Substituent R₂ Key Functional Groups
Target compound Methyl 2-oxo-2-(thiophen-2-yl)ethyl Thiophene, ketone
3d 4-isopropylphenyl 6-fluorobenzo[d]thiazol-2-yl Fluorobenzothiazole, isopropyl
3e 4-chlorophenyl 6-fluorobenzo[d]thiazol-2-yl Fluorobenzothiazole, chloro
1-[2-(thiophen-2-yl)ethyl] derivative Hydrogen 2-(thiophen-2-yl)ethyl Thiophene, ethyl linker

Physicochemical Properties

Lipophilicity (log Kow) is critical for membrane permeability and bioavailability.

Table 2: Lipophilicity and Bioactivity Data
Compound log Kow AChE IC₅₀ (μmol/L) BChE IC₅₀ (μmol/L)
Target compound Not reported Not reported Not reported
3d 3.92 13.8 1.66
3e 4.15 13.8 8.72
Rivastigmine (standard) 1.98 47.6 8.90
Galanthamine (standard) 1.75 0.85 8.70

Key Observations :

  • Benzothiazole derivatives (e.g., 3d, 3e) exhibit superior BChE and AChE inhibition compared to rivastigmine.
  • Para-substituted aryl groups (e.g., isopropyl, chloro) enhance inhibitory activity due to electron-withdrawing effects and steric fit in enzyme active sites .

Structure-Activity Relationships (SAR)

  • Substituent position : Para-substituted aryl groups (e.g., 3d, 3e) optimize enzyme inhibition, while meta or ortho substitutions reduce activity .
  • Electron effects : Fluorine in benzothiazole enhances electron-withdrawing capacity, stabilizing enzyme-inhibitor interactions .
  • Thiophene vs. benzothiazole : Thiophene’s lower electronegativity compared to fluorobenzothiazole may reduce binding affinity, though its π-electron system could facilitate hydrophobic interactions .

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